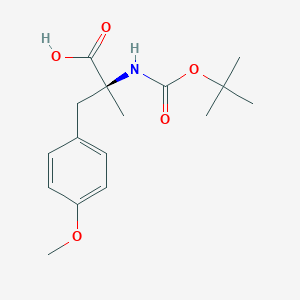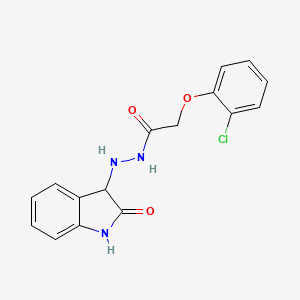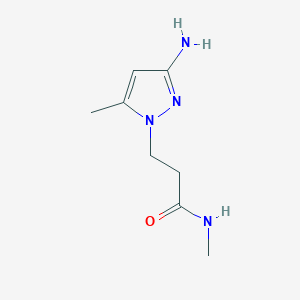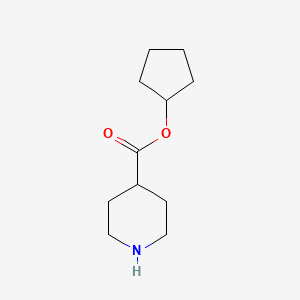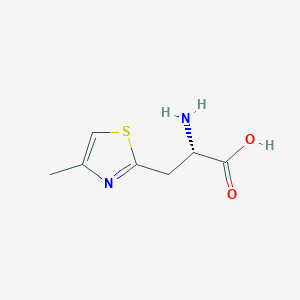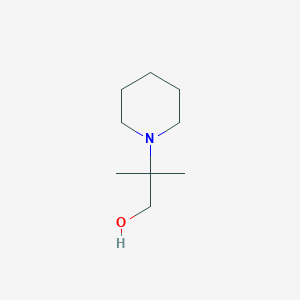
2-Methyl-2-(piperidin-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(piperidin-1-yl)propan-1-ol is an organic compound with the molecular formula C9H19NO It is a derivative of piperidine and is characterized by the presence of a hydroxyl group attached to a tertiary carbon atom, which is also bonded to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(piperidin-1-yl)propan-1-ol typically involves the reaction of piperidine with a suitable alkylating agent. One common method is the reaction of piperidine with 2-chloro-2-methylpropan-1-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Methyl-2-(piperidin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.
Major Products Formed
Oxidation: Formation of 2-Methyl-2-(piperidin-1-yl)propan-1-one.
Reduction: Formation of 2-Methyl-2-(piperidin-1-yl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-(piperidin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-Methyl-2-(piperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(piperidin-3-yl)propan-1-ol
- 2-Methyl-1-(piperidin-4-yl)propan-2-ol
- 1-(Piperidin-1-yl)propan-2-ol
Uniqueness
2-Methyl-2-(piperidin-1-yl)propan-1-ol is unique due to its specific structural features, such as the position of the hydroxyl group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
2-methyl-2-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-9(2,8-11)10-6-4-3-5-7-10/h11H,3-8H2,1-2H3 |
InChIキー |
QOKUSLSVJUIEOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)N1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


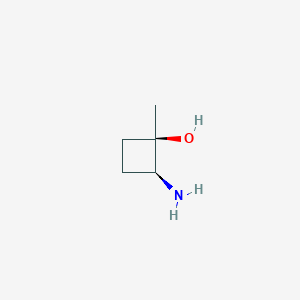
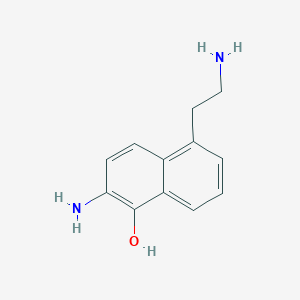

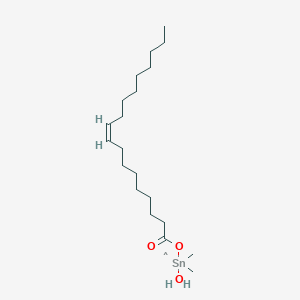
![5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B13342554.png)

![rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B13342559.png)
![5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13342562.png)
![6-Ethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B13342564.png)
